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Compound of Interest

Compound Name:
2-[4-(Difluoromethoxy)-3-

ethoxyphenyl]acetonitrile

CAS No.: 1193389-10-4

Cat. No.: B1419428

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the biological activity, synthetic

utility, and toxicological profile of the key nitrile intermediate in the Apremilast (Otezla) pathway:

3-ethoxy-4-methoxybenzonitrile. While often categorized merely as a chemical building block,

this intermediate possesses distinct pharmacological properties and toxicological risks that

necessitate rigorous control strategies during drug substance manufacturing.

Pharmacophore Deconstruction & SAR Logic
To understand the biological relevance of the nitrile intermediate, one must analyze the

Structure-Activity Relationship (SAR) of the final Apremilast molecule.

The Dialkoxyphenyl Scaffold
Both Apremilast and its nitrile precursor share the 3-ethoxy-4-methoxyphenyl moiety. In the

context of Phosphodiesterase 4 (PDE4) inhibition:
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Role: This lipophilic "head" group fits into the hydrophobic clamp of the PDE4 active site

(specifically interacting with residues like Phe372 and Ile336 in PDE4D).

Activity Gap: While the nitrile intermediate contains this binding scaffold, it lacks the

phthalimide "tail" (which occupies the Q2 pocket) and the methylsulfonyl group (which

mimics the phosphate of cAMP and interacts with the hydrated magnesium network).

Conclusion: The nitrile intermediate acts as a low-affinity fragment. It occupies the

hydrophobic pocket but fails to trigger the potent inhibition characteristic of the final drug

(IC50 ~74 nM for Apremilast vs. likely µM range for the nitrile).

Visualization: Pharmacophore Assembly
The following diagram illustrates how the nitrile intermediate transforms from a simple scaffold

into the high-affinity inhibitor.
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Caption: SAR evolution from the nitrile fragment to the full Apremilast pharmacophore.

Synthetic Pathways & Isolation
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The nitrile intermediate is critical in establishing the carbon skeleton of the drug. It is typically

synthesized via the dehydration of an oxime or direct cyanation.

Primary Synthetic Route
The most robust industrial route involves converting 3-ethoxy-4-methoxybenzaldehyde into the

nitrile, which is then reacted with a lithiated sulfone species.
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Caption: Synthetic flow showing the generation and consumption of the nitrile intermediate.

Protocol: Synthesis of 3-Ethoxy-4-Methoxybenzonitrile
Objective: Conversion of aldehyde to nitrile via oxime dehydration.
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Reagents:

3-ethoxy-4-methoxybenzaldehyde (1.0 eq)

Hydroxylamine hydrochloride (1.2 eq)

Sodium formate (1.5 eq)

Formic acid (Solvent/Reagent)

Procedure:

Step A: Dissolve aldehyde in formic acid (5 vol) at 25°C.

Step B: Add hydroxylamine HCl and sodium formate.

Step C: Heat to reflux (95-100°C) for 4–6 hours. Mechanism: In-situ formation of oxime

followed by thermal dehydration.

Step D: Cool to 20°C and quench into ice water (10 vol).

Step E: Filter the precipitated white solid. Wash with water until pH is neutral.

Step F: Recrystallize from Ethanol/Water (8:2) to yield white crystalline needles.

Validation:

IR: Appearance of strong -CN stretch at ~2220 cm⁻¹.

HPLC Purity: >99.0% (a/a).[1]

Biological Activity & Toxicology Profile
While the nitrile is an intermediate, its biological activity profile is distinct from the API. It poses

specific safety risks that must be managed.

Comparative Activity Data
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Parameter Nitrile Intermediate Apremilast (API) Implication

PDE4 Inhibition (IC50) Estimated >10 µM 74 nM

Intermediate is

effectively inactive as

a therapeutic.

Cell Permeability
High (Lipophilic, LogP

~2.5)
Moderate

Intermediate readily

crosses membranes.

Metabolic Stability
Low (Nitrile hydrolysis

risk)
Moderate

Risk of reactive

metabolite formation.

Acute Toxicity (Oral) Toxic (Cat 3) Low Toxicity

CRITICAL:

Intermediate is more

acutely toxic than API.

Toxicological Mechanism
The primary hazard of 3-ethoxy-4-methoxybenzonitrile is not PDE4 inhibition, but nitrile toxicity.

Mechanism: Hepatic cytochrome P450 enzymes (specifically CYP2E1) can metabolize

aromatic nitriles. While aromatic nitriles are more stable than aliphatic ones, oxidative attack

at the alpha-carbon (if alkyl groups were present) or ring hydroxylation can lead to instability.

Cyanide Potential: Although less prone to releasing free cyanide (CN-) than aliphatic nitriles,

high-dose exposure triggers oxidative stress and potential adduct formation with glutathione.

GHS Classification: H301 (Toxic if swallowed), H311 (Toxic in contact with skin).

Impurity Control Strategy
Because the nitrile is a potent chemical reactant and toxicologically distinct from the drug, it is

classified as a Class 2 or 3 Impurity (depending on daily dose calculation) but treated with

stricter limits due to its reactivity.

Analytical Protocol (HPLC-UV):

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6mm, 3.5µm).
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Mobile Phase: Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B).

Detection: 230 nm (Nitrile absorption) vs 254 nm (Apremilast).

Retention Time: The nitrile is significantly less polar than the sulfone-containing Apremilast

and will elute later in a reverse-phase gradient, or earlier if the method is optimized for the

highly polar sulfone amine.

Limit of Quantitation (LOQ): Must be established at <0.05% to ensure safety compliance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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